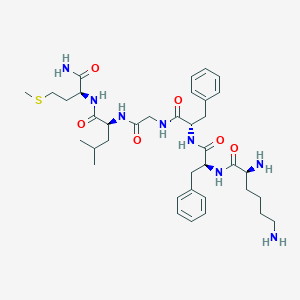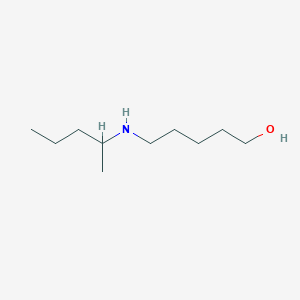
5-(Pentan-2-ylamino)pentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Pentan-2-ylamino)pentan-1-ol is an organic compound with the molecular formula C10H23NO. It is a type of alcohol that contains both an amino group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pentan-2-ylamino)pentan-1-ol typically involves the reaction of pentan-2-amine with pentanal in the presence of a reducing agent. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include ethanol or methanol.
Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow reactors. These methods ensure consistent quality and higher yields. The use of automated systems and controlled environments helps in maintaining the purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in 5-(Pentan-2-ylamino)pentan-1-ol can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form various amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of pentan-2-one or pentanal.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
5-(Pentan-2-ylamino)pentan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(Pentan-2-ylamino)pentan-1-ol involves its interaction with various molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biochemical pathways and influence physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
Pentan-1-ol: A simple alcohol with a similar carbon chain but lacks the amino group.
Pentan-2-amine: Contains the amino group but lacks the hydroxyl group.
2-Amino-1-pentanol: Similar structure but with the amino and hydroxyl groups on adjacent carbons.
Uniqueness
5-(Pentan-2-ylamino)pentan-1-ol is unique due to the presence of both the amino and hydroxyl groups on a non-adjacent carbon chain. This structural feature allows it to participate in a wider range of chemical reactions and makes it a valuable compound in various applications.
Propiedades
Número CAS |
6622-30-6 |
|---|---|
Fórmula molecular |
C10H23NO |
Peso molecular |
173.30 g/mol |
Nombre IUPAC |
5-(pentan-2-ylamino)pentan-1-ol |
InChI |
InChI=1S/C10H23NO/c1-3-7-10(2)11-8-5-4-6-9-12/h10-12H,3-9H2,1-2H3 |
Clave InChI |
RVONAQORJXSCAG-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)NCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Acetyl-3a,5a-dimethyltetradecahydrodicyclopenta[a,f]naphthalen-2(1h)-one](/img/structure/B14728587.png)
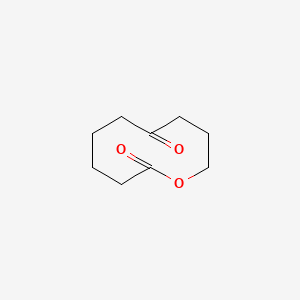

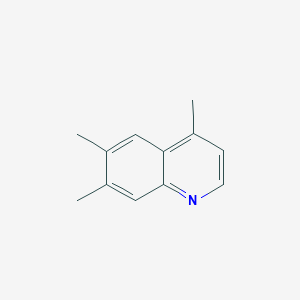
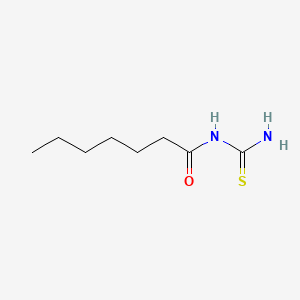
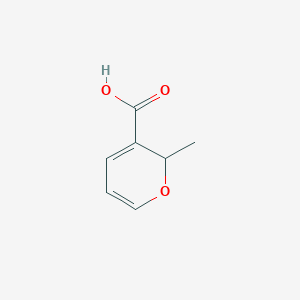

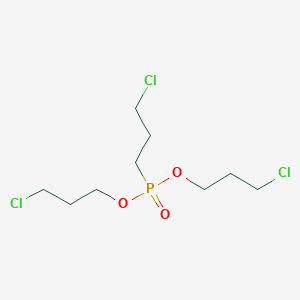

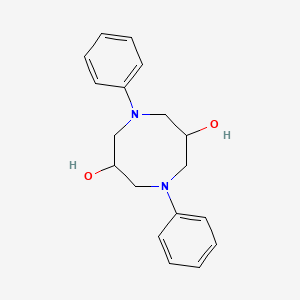
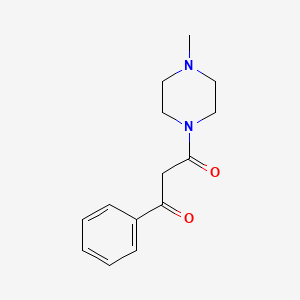
![[5-(2,4-Dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate](/img/structure/B14728648.png)
